3-methoxy-N-(piperidin-3-yl)quinoxalin-2-amine hydrochloride
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Overview
Description
3-methoxy-N-(piperidin-3-yl)quinoxalin-2-amine hydrochloride is a chemical compound with the molecular formula C14H19ClN4O. It is known for its unique structure, which includes a quinoxaline core substituted with a methoxy group and a piperidinyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(piperidin-3-yl)quinoxalin-2-amine hydrochloride typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the quinoxaline core using a methylating agent such as dimethyl sulfate or methyl iodide.
Attachment of the Piperidinyl Group: The piperidinyl group is attached through a nucleophilic substitution reaction, where the quinoxaline core reacts with a piperidine derivative under basic conditions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(piperidin-3-yl)quinoxalin-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidinyl group or the methoxy group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of quinoxaline derivatives with oxidized functional groups.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives with new functional groups.
Scientific Research Applications
3-methoxy-N-(piperidin-3-yl)quinoxalin-2-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-methoxy-N-(piperidin-3-yl)quinoxalin-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-methoxy-N-(piperidin-3-ylmethyl)quinoxalin-2-amine hydrochloride
- Quinolin-2(1H)-ones
- Other quinoxaline derivatives
Uniqueness
3-methoxy-N-(piperidin-3-yl)quinoxalin-2-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, selectivity, and potency in various applications .
Properties
Molecular Formula |
C14H19ClN4O |
---|---|
Molecular Weight |
294.78 g/mol |
IUPAC Name |
3-methoxy-N-piperidin-3-ylquinoxalin-2-amine;hydrochloride |
InChI |
InChI=1S/C14H18N4O.ClH/c1-19-14-13(16-10-5-4-8-15-9-10)17-11-6-2-3-7-12(11)18-14;/h2-3,6-7,10,15H,4-5,8-9H2,1H3,(H,16,17);1H |
InChI Key |
JGUIKPUJAQHXSW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=CC=CC=C2N=C1NC3CCCNC3.Cl |
Origin of Product |
United States |
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